molecular formula C10H26N2Si B1266239 Bis(diethylamino)dimethylsilane CAS No. 4669-59-4

Bis(diethylamino)dimethylsilane

Cat. No. B1266239
CAS RN: 4669-59-4
M. Wt: 202.41 g/mol
InChI Key: XIFOKLGEKUNZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(diethylamino)dimethylsilane involves polycondensation reactions with phenylenediamines, leading to the formation of cyclic oligomers and crosslinked polymeric materials upon heating above 400°C. This process, characterized by the elimination of diethylamine at each elementary step, highlights the compound's reactivity and potential for creating complex polymeric structures (Kulpiński & Lasocki, 1991).

Molecular Structure Analysis

Bis(diethylamino)dimethylsilane's molecular structure facilitates its involvement in various chemical reactions. Its structure has been instrumental in understanding the mechanisms of dimerization among simple diaminocarbenes, where it acts kinetically stable in certain conditions, shedding light on the common routes to tetraaminoethene dimers (Alder, Chaker, & Paolini, 2004).

Scientific Research Applications

Kinetic Stability and Dimerization

  • Bis(diethylamino)carbene and Dimerization : BDDMS exhibits kinetic stability against dimerization in certain conditions. The dimer formed during carbene generation arises from the reaction of the carbene with the precursor formamidinium ion, a common route to tetraaminoethene dimers (Alder, Chaker, & Paolini, 2004).

Polymerization and Material Synthesis

  • Polycondensation with Phenylenediamines : BDDMS can undergo polycondensation with phenylenediamines, forming cyclic oligomers with high yields. Heating these oligomers above 400°C results in crosslinked polymeric materials (Kulpiński & Lasocki, 1991).

Synthesis of Complexes and Esters

  • Synthesis of S-trimethylsilyl Esters : BDDMS reacts to form various silyl esters, with defined optimal reaction conditions and thermal stability characterized by differential thermal analyses (Nizamov et al., 2006).
  • Tetranuclear Copper(I) Silylphosphido Cluster Synthesis : The reaction of BDDMS with copper(I) trifluoromethylsulfonate leads to the formation of a tetranuclear copper(I) silylphosphido cluster, demonstrating BDDMS's role in complex synthesis (Faulhaber, 1998).

Potential Medical Applications

  • Inhibition of Tumor Cell Growth : Derivatives of BDDMS, such as Bis(7-amino-4-azaheptyl)dimethylsilane and its bis(ethyl) derivative, have been found to inhibit the growth of tumor cells in vitro and in vivo, suggesting potential applications in cancer research (Seiler et al., 1996).

Structural Investigations

  • Characterization of 1,3-Diaza-2-sila-cyclopentane-4,5-diones : BDDMS's reaction with N,N'-Diorganyl-oxalic acid diamides leads to the formation of specific compounds, characterized by spectroscopic data (Maringgele, 1985).

Catalytic Applications

  • Nickel Complexes for Ethylene Dimerization : BDDMS-derived ligands have been used to prepare nickel complexes, demonstrating moderate catalytic activities and high selectivities for ethylene dimerization to 1-butylene (Wang et al., 2015).

Cycloaddition Reactions

  • Cycloaddition with Phosphenium Ions : BDDMS derivatives have been involved in reactions with phosphenium ions, leading to specific cycloaddition products (Weissman & Baxter, 1987).

Safety And Hazards

Bis(diethylamino)dimethylsilane is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing and eye protection should be worn .

Future Directions

Bis(diethylamino)dimethylsilane has been utilized as inhibitors for area-selective atomic layer deposition (AS-ALD) . This suggests potential future applications in the field of materials science and nanotechnology.

properties

IUPAC Name

N-[diethylamino(dimethyl)silyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFOKLGEKUNZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)(C)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063549
Record name Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(diethylamino)dimethylsilane

CAS RN

4669-59-4
Record name N,N,N′,N′-Tetraethyl-1,1-dimethylsilanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4669-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4669-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(diethylamino)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(diethylamino)dimethylsilane
Reactant of Route 2
Bis(diethylamino)dimethylsilane
Reactant of Route 3
Bis(diethylamino)dimethylsilane
Reactant of Route 4
Bis(diethylamino)dimethylsilane
Reactant of Route 5
Bis(diethylamino)dimethylsilane

Citations

For This Compound
54
Citations
KAT Nguyen, SR Clarke, J Matisons, BW Skelton… - Silicon, 2014 - Springer
Herein we report a “One-Pot” synthetic route for preparing 1,1,5,5-tetramethyl-3,3,7,7-tetraphenyl cyclo-tetrasiloxane and strictly alternating poly(dimethylsiloxane-alt-diphenylsiloxane) …
Number of citations: 7 link.springer.com
CH Yoder, JJ Zuckerman - Inorganic Chemistry, 1966 - ACS Publications
Absorptions characteristic of silylamines occur in the lOOO-DOO-cmw1 region. 1 A recent study in this labora-tory of N14-and N15-trimethylsilylaniline isotopomeric pairs allowed …
Number of citations: 15 pubs.acs.org
J Kulpiński, Z Lasocki - Acta polymerica, 1991 - Wiley Online Library
Polycondensation of bis(diethylamino)dimethylsilane with p‐ and m‐phenylenediamines with elimination of diethylamine in each elementary step gives cyclic oligomers with high yields…
Number of citations: 1 onlinelibrary.wiley.com
IS Nizamov, OV Bolshakova… - … Journal of Main …, 2006 - Wiley Online Library
S‐(Diethylamino)dimethylsilyl bis(diethylamido)dithiophosphate 3 was obtained by the reaction of tetraphosphorus decasulfide 1 with bis(diethylamino)dimethylsilane 2a. The reactions …
Number of citations: 7 onlinelibrary.wiley.com
EY Lukevits, AE Pestunovich, MG Voronkov - Chemistry of Heterocyclic …, 1969 - Springer
Nitrogen-containing organosilicon compounds Page 1 CHEMISTRY OF HETEROCYCLIC COMPOUNDS 479 NITROGEN-CONTAINING ORGANOSILICON COMPOUNDS IX. …
Number of citations: 1 link.springer.com
Ē Kupče, E Lukevics… - Magnetic resonance in …, 1994 - Wiley Online Library
Improvement in the sensitivity and accuracy of the 1 H‐detected experiment for measurement of coupling constants between rare spin‐1/2 nuclei X and Y is achieved if a bi‐selective (…
MG Voronkov, IP Tsyrendorzhieva, AV Lis… - Russian Journal of …, 2013 - Springer
We previously showed that tertiary amines react with acyl iodides RC (O) I (R= Me, Ph) via cleavage of the N–C bond with formation of N, N-disubstituted carboxylic acid amide and alkyl …
Number of citations: 3 link.springer.com
RH Cragg, CK Ma - Journal of organometallic chemistry, 1986 - Elsevier
The preparation of some bis(1,3,2-diazasilacycloalkyl)dimethylsilanes, via the interaction of bis(diethylamino)dimethylsilane and an N-alkyldiamine are reported and their 13 C and 29 …
Number of citations: 2 www.sciencedirect.com
I Litvinov, G Sergeenko, L Frolova, D Krivolapov… - dspace.kpfu.ru
S-(Diethylamino)dimethylsilyl bis(diethylamido)dithiophosphate 3 was obtained by the reaction of tetraphosphorus decasulfide 1 with bis(diethylamino)dimethylsilane 2a. The reactions …
Number of citations: 0 dspace.kpfu.ru
DJ Harvey - Biomedical & environmental mass spectrometry, 1987 - Wiley Online Library
Picolinyldimethylsilyl (PICSI) derivatives of long‐chain fatty alcohols were prepared either in a two stage sequence involving reaction of the alcohol with an excess of bis(diethylamino)…
Number of citations: 8 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.